Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate
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Overview
Description
Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate typically involves multiple steps. The initial step often includes the preparation of the indole nucleus, followed by the introduction of the p-methoxyphenyl group and the formation of the hydrazono linkage. The final step involves the reaction with carbonate to form the desired compound. Common reagents used in these reactions include p-methoxybenzaldehyde, hydrazine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate include other indole derivatives and compounds with similar structural features, such as:
Aziridines: These compounds are used as building blocks for polyamines and have applications in polymer chemistry.
Piperidine Derivatives: These compounds are important in drug design and have various pharmacological applications.
Pyridazinones: These compounds are studied for their potential as acetylcholinesterase inhibitors and other therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
84100-09-4 |
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Molecular Formula |
C41H48N6O5 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;carbonate |
InChI |
InChI=1S/2C20H23N3O.CH2O3/c2*1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;2-1(3)4/h2*5-12,14H,13H2,1-4H3;(H2,2,3,4) |
InChI Key |
FZJDCXGDAFKMJY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/NCC3=CC=C(C=C3)OC)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/NCC3=CC=C(C=C3)OC)C.C(=O)([O-])[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.C(=O)([O-])[O-] |
Origin of Product |
United States |
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